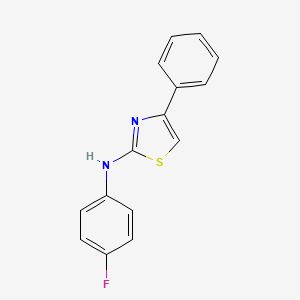
RWJ-67657
Übersicht
Beschreibung
Its chemical structure is represented by the CAS number 215303-72-3 . Notably, RWJ-67657 does not exhibit activity against p38γ and p38δ.
Wissenschaftliche Forschungsanwendungen
RWJ-67657 has found applications in several scientific fields:
Anti-Inflammatory Activity: This compound inhibits the release of tumor necrosis factor-alpha (TNF-α) from immune cells, making it a potential anti-inflammatory agent.
Anti-Tumor Activity: Studies suggest that this compound exhibits anti-tumor effects, although further investigations are necessary to understand its precise mechanisms.
Wirkmechanismus
RWJ-67657’s mechanism of action involves selectively targeting p38α and p38β MAPKs. By inhibiting these kinases, it modulates cellular signaling pathways related to inflammation and stress responses. The cardio-protective effect observed may be linked to these actions .
Biochemische Analyse
Biochemical Properties
“RWJ-67657” plays a crucial role in biochemical reactions, particularly in the inhibition of p38α and p38β MAPK . It interacts with these enzymes, inhibiting their activity and thereby exerting its effects . The compound has IC50 values of 1 and 11 μM for p38α and p38β, respectively . It displays no activity at p38γ and p38δ .
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the release of TNF-α by lipopolysaccharide (LPS)-treated human peripheral blood mononuclear cells . It also decreases colony formation in MCF-7 breast carcinoma cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the enzymatic activity of recombinant p38α and β, but not γ or δ . It also suppresses the release of TNF-α from peripheral blood mononuclear cells treated with the superantigen staphylococcal enterotoxin B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. It exhibits a potent anti-inflammatory effect when administered orally once per day for 7 consecutive days . It also synergistically promotes angiogenesis and neurogenesis after diabetic stroke when used in combination with endothelial progenitor cells (EPCs) transplantation .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. It inhibits TNF-alpha production in lipopolysaccharide-injected mice (87% inhibition at 50 mg/kg) and in rats (91% inhibition at 25 mg/kg) after oral administration .
Metabolic Pathways
“this compound” is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties and effects, it is likely that it interacts with certain transporters or binding proteins .
Subcellular Localization
Given its molecular mechanism of action, it is likely that it is localized to specific compartments or organelles where it exerts its effects .
Vorbereitungsmethoden
Industrial Production: Information regarding large-scale industrial production methods for RWJ-67657 is limited. Typically, pharmaceutical companies develop proprietary processes for commercial production. These processes may involve modifications of existing synthetic routes or novel approaches.
Analyse Chemischer Reaktionen
Reactivity: RWJ-67657 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not widely documented. Researchers have primarily focused on its biological activity rather than detailed chemical transformations.
Major Products: The major products formed during this compound reactions depend on the specific reaction conditions. Further research is needed to elucidate these products comprehensively.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: RWJ-67657 stands out due to its selectivity for p38α and p38β, distinguishing it from other p38 inhibitors. Its lack of activity against p38γ and p38δ further contributes to its uniqueness.
Similar Compounds: While this compound is distinctive, other p38 inhibitors include SB203580, BIRB 796, and VX-745. These compounds share similar targets but differ in selectivity and pharmacological profiles.
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-pyridin-4-ylimidazol-2-yl]but-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O/c28-24-13-11-22(12-14-24)26-27(23-15-17-29-18-16-23)31(25(30-26)10-4-5-20-32)19-6-9-21-7-2-1-3-8-21/h1-3,7-8,11-18,32H,5-6,9,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUSKMBNZQHHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175867 | |
| Record name | RWJ 67657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215303-72-3 | |
| Record name | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215303-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RWJ 67657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215303723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RWJ 67657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RWJ-67657 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXN26D3ZUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: RWJ67657 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), specifically targeting the α and β isoforms. [, , , ] It binds to the ATP-binding site of p38 MAPK, competing with ATP and preventing the kinase from phosphorylating downstream targets. [, ] This inhibition disrupts various cellular processes, including the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8. [, , , , , , ] Downstream effects of RWJ67657 also include reduced expression of COX-2, ADAMTS-4, and matrix metalloproteinases (MMPs), as well as decreased activation of transcription factors like NF-κB and AP-1. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of RWJ67657. There is limited information on its material compatibility and stability under various conditions.
ANone: RWJ67657 is a kinase inhibitor and does not exhibit catalytic properties itself. Its primary function is to block the catalytic activity of p38 MAPK.
A: Yes, computational docking studies were used to design a library of tetra-substituted thiophenes as p38α MAPK inhibitors based on the structure of RWJ67657. [] These studies utilized the known binding interactions of RWJ67657 with p38α MAPK to guide the design of novel analogs.
ANone: The provided research papers primarily focus on the preclinical development of RWJ67657 and do not contain information about specific SHE regulations.
A: Studies indicate that RWJ67657 is rapidly absorbed after oral administration in humans, with a time to peak concentration (Tmax) ranging from 0.6 to 2.5 hours. [] The pharmacokinetics appear nonlinear, with food intake decreasing the maximum concentration (Cmax) and area under the curve (AUC) by approximately 50%. [] RWJ67657 effectively inhibits TNF-α, IL-8, and IL-6 production by ex vivo stimulated peripheral blood mononuclear cells in a concentration-dependent manner. [] It also demonstrated dose-dependent suppression of leukocyte and endothelial activation markers in response to endotoxin challenge in humans. []
ANone: RWJ67657 exhibits potent in vitro and in vivo efficacy in various models:
- Inhibition of cytokine production: It effectively inhibits the production of TNF-α, IL-8, and IL-6 in lipopolysaccharide-stimulated human peripheral blood mononuclear cells and rheumatoid synovial fibroblasts. [, , , , ]
- Suppression of inflammation: It reduces inflammatory responses in animal models of endotoxic shock, rheumatoid arthritis, and diabetic ischemic stroke. [, , , ]
- Anti-tumor activity: RWJ67657 exhibits anti-tumor properties in tamoxifen-resistant breast cancer cells, decreasing tumor growth in xenograft models. [, , ]
- Effects on cardiac function: In a rat model of myocardial infarction, long-term treatment with RWJ67657 improved cardiac function and reduced cardiac remodeling. []
ANone: The provided research papers do not contain specific information regarding resistance or cross-resistance mechanisms to RWJ67657.
A: One study explored the development of a drug-targeting conjugate of RWJ-67657 selective for activated endothelium. [] This approach aimed to improve the delivery of the drug specifically to sites of inflammation.
A: While not specifically for predicting efficacy or monitoring treatment response, research suggests that serum amyloid A (SAA) might be a more suitable marker of disease activity than CRP and fibrinogen in rheumatoid arthritis patients treated with p38 MAPK inhibitors like RWJ67657. This is because, unlike CRP and fibrinogen, SAA production is not directly affected by p38 MAPK inhibition. []
ANone: The provided research papers primarily focus on the preclinical development and characterization of RWJ67657 as a potential therapeutic agent. Therefore, they do not provide information regarding environmental impact, dissolution/solubility, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility/biodegradability, alternatives/substitutes, recycling/waste management, and research infrastructure/resources.
A: Yes, research on RWJ67657 involved collaborations across disciplines such as immunology, cell biology, pharmacology, and medicinal chemistry. [, , , , , , , ] These collaborations were essential for understanding the mechanism of action, evaluating the therapeutic potential, and exploring the structure-activity relationship of this p38 MAPK inhibitor. For example, one study investigated the effects of RWJ67657 on Toxoplasma gondii, highlighting its potential application in parasitic infections. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


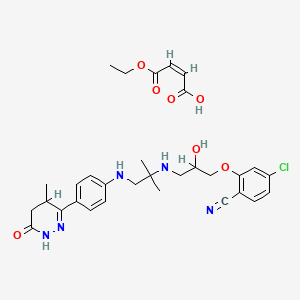
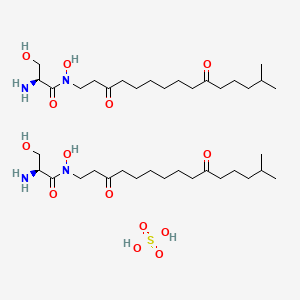

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)
![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)
![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)
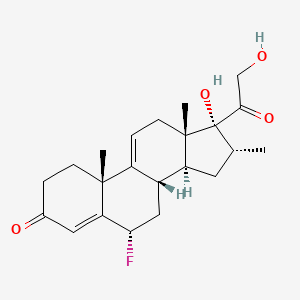
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
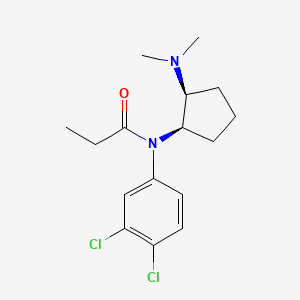
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
